3,9-Dimethylphenanthrene

Übersicht

Beschreibung

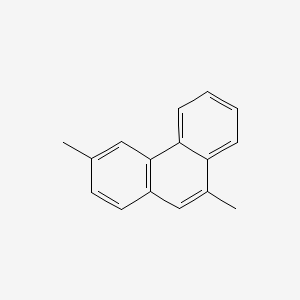

3,9-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It has an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .

Molecular Structure Analysis

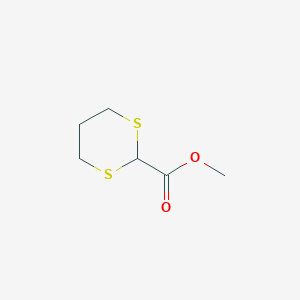

The molecular structure of 3,9-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 3rd and 9th carbon positions . The IUPAC Standard InChIKey for 3,9-Dimethylphenanthrene is MXXOWAVGWFQJHQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Regiospecific Synthesis : Dimethylphenanthrenes, including 3,9-Dimethylphenanthrene, have been synthesized through directed ortho metalation and Suzuki–Miyaura cross-coupling reactions. This synthesis method is important for creating specific phenanthrene derivatives for various research applications (Böhme, Lorentzen, & Jørgensen, 2017).

Molecular Analysis and Characterization

- Vibrational Spectroscopy Analysis : Research has been conducted on the vibrational, physical, and chemical properties of Dimethylphenanthrenes, including 3,9-Dimethylphenanthrene. This includes studies using FT-IR, FT-Raman, Mass, and NMR spectroscopy to understand the molecular structure and properties (Ali et al., 2015).

Environmental and Biological Applications

- Microbial Utilization : A study identified a strain of Sphingomonas sp. capable of utilizing 3,9-Dimethylphenanthrene as its sole carbon and energy source. This finding is significant for understanding the biodegradation of certain hydrocarbons in environmental contexts (Sabaté, Viñas, Bayona, & Solanas, 2003).

- Antialgal Activity : Research into dihydrophenanthrenes and phenanthrenes, mimicking natural compounds, has shown strong antialgal activity. This includes studies on compounds like 2,7-Dimethylphenanthrene, which could be relevant for managing algal growth in various ecosystems (DellaGreca et al., 2001).

- Impact on Aquatic Life : The effects of dimethylated polycyclic aromatic hydrocarbons on the embryonic development of Japanese medaka, a type of fish, have been studied. This research is crucial for understanding the environmental impact of such compounds on aquatic life (Rhodes et al., 2005).

Chemical Structure and Dynamics

- Molecular Structures and Dynamics : Studies have been conducted on the molecular structures of various derivatives of phenanthrenes, including those with dimethyl groups. This research is important for understanding the chemical dynamics and potential applications of these molecules in various fields (Suzuki et al., 2000).

Safety And Hazards

While specific safety data for 3,9-Dimethylphenanthrene is not available, general precautions for handling similar compounds include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

3,9-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-8-13-10-12(2)14-5-3-4-6-15(14)16(13)9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXOWAVGWFQJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984848 | |

| Record name | 3,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,9-Dimethylphenanthrene | |

CAS RN |

66291-32-5 | |

| Record name | Phenanthrene, 3,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyltetrazolo[1,5-a]quinoline](/img/structure/B1617445.png)

![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)